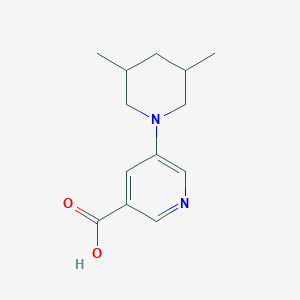
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring substituted with a carboxylic acid group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon.
Coupling Reaction: The 3,5-dimethylpiperidine is then coupled with a pyridine derivative that has a carboxylic acid group at position 3. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the formation of 3,5-dimethylpiperidine and continuous flow reactors for the coupling reaction to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
相似化合物的比较
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: Another building block used in the synthesis.
N-Substituted piperidines: Compounds with similar structural features but different substituents on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and a pyridine ring in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
生物活性
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3,5-dimethylpiperidine moiety at the 5-position. Its molecular formula is C13H18N2O2 with a molecular weight of approximately 234.29 g/mol .
Research indicates that this compound interacts with various biological targets, primarily through receptor modulation. It has been shown to influence the activity of specific enzymes and receptors, which is critical for its potential therapeutic effects.
Key Mechanisms:
- Receptor Binding: The compound exhibits affinity for certain receptors involved in signaling pathways that regulate cellular functions.
- Enzyme Inhibition: It may inhibit enzymes that play crucial roles in metabolic processes, potentially leading to therapeutic benefits in diseases such as cancer and infections.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
The minimum inhibitory concentrations (MICs) for these bacteria indicate its potential as an effective antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, it has been shown to exhibit cytotoxicity against hypopharyngeal tumor cells .
Case Studies and Research Findings
Several studies highlight the biological activities and therapeutic potential of this compound:
- Antimicrobial Study : A study reported that derivatives of this compound exhibited significant antibacterial activity against clinical isolates of Mycobacterium tuberculosis with MIC values ranging from 6.25 µg/mL to 12.5 µg/mL .
- Anticancer Evaluation : Another investigation assessed its effect on human cancer cell lines, revealing an IC50 value of 21.80 µM against SMMC-7721 cells, indicating moderate activity compared to standard anticancer drugs .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and tumor proliferation pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | 1019452-79-9 | Contains a piperidine ring with two methyl groups | Moderate antibacterial activity |
| 5-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | 2138206-31-0 | Different piperidine substitution | Potentially lower anticancer activity |
| 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid | 61338-13-4 | Features a phenyl substitution | Used in antidepressant research |
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |
InChI 键 |
XPNAVYUOMAIIPO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















